8-bromo-7-(2-chlorobenzyl)-3-methyl-1-(4-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione
CAS No.: 303973-57-1
Cat. No.: VC21441431
Molecular Formula: C21H18BrClN4O2
Molecular Weight: 473.7g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 303973-57-1 |
|---|---|
| Molecular Formula | C21H18BrClN4O2 |
| Molecular Weight | 473.7g/mol |
| IUPAC Name | 8-bromo-7-[(2-chlorophenyl)methyl]-3-methyl-1-[(4-methylphenyl)methyl]purine-2,6-dione |
| Standard InChI | InChI=1S/C21H18BrClN4O2/c1-13-7-9-14(10-8-13)11-27-19(28)17-18(25(2)21(27)29)24-20(22)26(17)12-15-5-3-4-6-16(15)23/h3-10H,11-12H2,1-2H3 |
| Standard InChI Key | CPGLNWMITKDKCQ-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(C=C1)CN2C(=O)C3=C(N=C(N3CC4=CC=CC=C4Cl)Br)N(C2=O)C |
| Canonical SMILES | CC1=CC=C(C=C1)CN2C(=O)C3=C(N=C(N3CC4=CC=CC=C4Cl)Br)N(C2=O)C |
Introduction
1. Chemical Identity
IUPAC Name:
8-Bromo-7-(2-chlorobenzyl)-3-methyl-1-(4-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione
Molecular Formula:
C20H18BrClN4O2
Structural Features:
-
Core Structure: Xanthine (purine-2,6-dione)
-
Substituents:
-
Bromine at position 8
-
2-chlorobenzyl group at position 7
-
Methyl group at position 3
-
4-methylbenzyl group at position 1
-
2. Potential Applications
Based on its structure, this compound may have applications in several areas:
-
Pharmacological Activity:
-
Xanthine derivatives are known for their roles as adenosine receptor antagonists and phosphodiesterase inhibitors.
-
The bromine and chlorobenzyl substitutions could enhance lipophilicity and receptor binding affinity, potentially improving bioavailability or specificity.
-
-
Research Applications:
-
Could serve as a lead compound for drug development targeting neurological or cardiovascular conditions.
-
May exhibit anti-inflammatory or anticancer properties due to its halogenated aromatic groups.
-
-
Industrial Use:
-
Halogenated purines are often studied for their roles in material science or as intermediates in chemical synthesis.
-
3. Synthesis Pathways
While specific synthesis details for this compound are unavailable, a general pathway can be inferred:
-
Starting Materials:
-
Xanthine derivatives (e.g., theobromine or caffeine).
-
Brominating agents (e.g., N-bromosuccinimide) for selective bromination.
-
Benzyl halides for alkylation reactions.
-
-
Steps:
-
Bromination of xanthine at position 8 under controlled conditions.
-
Alkylation at positions 1 and 7 using benzyl halides in the presence of a base (e.g., potassium carbonate).
-
Purification through recrystallization or chromatography.
-
4. Analytical Characterization
To confirm the identity and purity of this compound, the following techniques would be used:
| Technique | Purpose |
|---|---|
| NMR Spectroscopy | Confirm substitution patterns (e.g., methyl groups, aromatic protons). |
| Mass Spectrometry | Determine molecular weight and fragmentation pattern. |
| IR Spectroscopy | Identify functional groups (e.g., C=O stretches around ~1700 cm⁻¹). |
| X-Ray Crystallography | Confirm three-dimensional structure and halogen positions. |
5. Related Compounds and Activity
Several structurally similar compounds have been studied for their biological activities:
| Compound | Activity/Use |
|---|---|
| Caffeine | CNS stimulant |
| Theophylline | Bronchodilator |
| Halogenated xanthines | Improved receptor binding in drug design |
The bromine and chlorine substitutions in this compound may enhance its pharmacokinetics by increasing hydrophobic interactions with biological targets.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume